molecular formula C23H19IN2O2 B3903404 2-iodo-N-[(E)-3-(3-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

2-iodo-N-[(E)-3-(3-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Cat. No.: B3903404
M. Wt: 482.3 g/mol
InChI Key: WYZATJDUIDXMKU-RCCKNPSSSA-N
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Description

2-iodo-N-[(E)-3-(3-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an iodine atom, a benzamide group, and a conjugated system involving a phenylprop-1-en-2-yl moiety

Properties

IUPAC Name

2-iodo-N-[(E)-3-(3-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19IN2O2/c1-16-8-7-11-18(14-16)25-23(28)21(15-17-9-3-2-4-10-17)26-22(27)19-12-5-6-13-20(19)24/h2-15H,1H3,(H,25,28)(H,26,27)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZATJDUIDXMKU-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[(E)-3-(3-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Condensation: The formation of the enone moiety (3-oxo-1-phenylprop-1-en-2-yl) can be accomplished through aldol condensation reactions involving appropriate aldehydes and ketones.

    Amidation: The final step involves the coupling of the iodinated benzamide with the enone intermediate, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[(E)-3-(3-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The enone moiety can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds, facilitated by palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

2-iodo-N-[(E)-3-(3-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-iodo-N-[(E)-3-(3-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-iodo-N-phenylbenzamide: Lacks the enone moiety and has different reactivity and applications.

    N-[(E)-3-(3-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide: Lacks the iodine atom, affecting its chemical properties and reactivity.

    3-iodo-N-phenylbenzamide: Similar structure but with the iodine atom in a different position, leading to different reactivity and applications.

Uniqueness

The unique combination of the iodine atom, enone moiety, and benzamide structure in 2-iodo-N-[(E)-3-(3-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide gives it distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-iodo-N-[(E)-3-(3-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2-iodo-N-[(E)-3-(3-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

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